molecular formula C13H19ClN4O2 B2474053 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide CAS No. 2411183-97-4

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide

Cat. No. B2474053
CAS RN: 2411183-97-4
M. Wt: 298.77
InChI Key: CCAOCADIUCSQFM-FVIPRIBZSA-N
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Description

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is a chemical compound that has significant importance in scientific research. It is commonly used as an inhibitor for various enzymes and has potential therapeutic applications.

Scientific Research Applications

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide has various scientific research applications. It is commonly used as an inhibitor for enzymes such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP). These enzymes are involved in the regulation of various physiological processes and their inhibition has potential therapeutic applications in the treatment of diseases such as diabetes and hypertension. Additionally, 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is also used in the synthesis of other compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide involves the inhibition of enzymes such as DPP-4 and NEP. These enzymes are involved in the degradation of various peptides and their inhibition results in increased levels of these peptides. For example, DPP-4 inhibition results in increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which have potential therapeutic applications in the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide are primarily related to its enzyme inhibition properties. DPP-4 inhibition results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose control. NEP inhibition results in increased levels of natriuretic peptides, which have potential therapeutic applications in the treatment of heart failure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide in lab experiments include its specificity for DPP-4 and NEP inhibition and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide include further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research on the synthesis of other compounds with potential pharmaceutical applications using 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide as a starting material is also an area of interest.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(1-ethylpyrazol-4-yl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperidine-3-carboxylic acid in the presence of triethylamine to form the final product, 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide.

properties

IUPAC Name

2-chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-3-18-7-9(6-15-18)12-10(4-5-11(19)17-12)16-13(20)8(2)14/h6-8,10,12H,3-5H2,1-2H3,(H,16,20)(H,17,19)/t8?,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAOCADIUCSQFM-FVIPRIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide

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